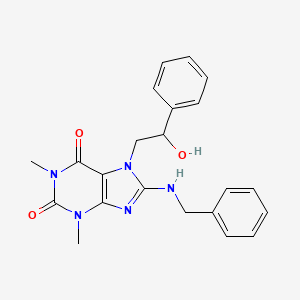

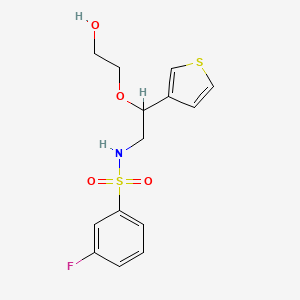

8-(benzylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-(benzylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the class of xanthine derivatives. Xanthine derivatives have been studied extensively for their various biological activities, especially in areas like enzymatic inhibition, bronchodilation, and central nervous system stimulation. This particular compound combines elements found in both benzylamine and hydroxyethylphenyl groups, suggesting its potential versatility in chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione generally involves the multi-step reaction of suitable precursors:

Starting Materials: : The process might commence with 1,3-dimethylxanthine (theobromine) as the base molecule.

Benzylation: : The addition of a benzylamine group can be achieved through nucleophilic substitution reactions. Reagents like benzyl chloride and bases like sodium hydride may be used in the reaction.

Hydroxyethylphenylation: : The incorporation of the hydroxyethylphenyl group can involve aldol or Mannich-type reactions, utilizing 2-hydroxy-2-phenylethyl ketones and secondary amines.

Industrial Production Methods

Industrial synthesis may require scaling up and optimizing the reaction conditions to maximize yield and purity:

Catalysts: : Metal catalysts, such as palladium or copper complexes, may be employed to facilitate coupling reactions.

Reactor Design: : Continuous flow reactors could be used to improve reaction control and product consistency.

Purification: : Methods such as crystallization, distillation, and chromatography will be essential for obtaining high-purity final products.

Chemical Reactions Analysis

Types of Reactions it Undergoes

The compound is likely to undergo several types of chemical reactions, such as:

Oxidation: : The phenolic groups could be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: : Hydrogenation processes might be carried out using hydrogen gas and a palladium catalyst to saturate double bonds.

Substitution: : Halogenation or alkylation reactions may modify the compound further by substituting one or more hydrogen atoms.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO4) in basic conditions.

Reduction: : Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: : Alkyl halides (R-X) and a strong base like sodium hydride (NaH).

Major Products Formed

Oxidation: : Formation of quinones and related oxidation products.

Reduction: : Saturated derivatives with fully hydrogenated phenyl rings.

Substitution: : Alkylated or halogenated analogs.

Scientific Research Applications

8-(benzylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has significant potential in various fields:

Chemistry: : Used as a catalyst or intermediate in organic syntheses.

Biology: : Studied for its role in enzyme inhibition and receptor interaction.

Medicine: : Investigated for therapeutic potentials, such as anticancer or antiviral activities.

Mechanism of Action

The mechanism by which this compound exerts its effects typically involves:

Enzymatic Inhibition: : Interference with the function of enzymes like phosphodiesterases or xanthine oxidase.

Receptor Binding: : Interaction with adenosine receptors in the central nervous system or peripheral tissues.

Pathway Modulation: : Influencing signaling pathways like cyclic AMP (cAMP) or cyclic GMP (cGMP) pathways.

Comparison with Similar Compounds

Comparing 8-(benzylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione with similar compounds reveals its uniqueness:

8-(benzylamino)-1,3-dimethyl-7H-purine-2,6-dione: : Lacks the hydroxyethylphenyl group, potentially affecting its biological activity and binding affinity.

8-(hydroxybenzylamino)-1,3-dimethyl-7H-purine-2,6-dione: : Features an additional hydroxyl group, altering its solubility and chemical reactivity.

7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: : Missing the benzylamine moiety, changing its interaction with enzymes and receptors.

Properties

IUPAC Name |

8-(benzylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O3/c1-25-19-18(20(29)26(2)22(25)30)27(14-17(28)16-11-7-4-8-12-16)21(24-19)23-13-15-9-5-3-6-10-15/h3-12,17,28H,13-14H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFNBCBYPXXDAEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC(C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2420312.png)

![2-[2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2420321.png)

![N-[(2-methoxyadamantan-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2420322.png)

![3-[(4-Methyl-1,3-thiazol-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2420323.png)

![2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2420329.png)

![1-(2-Methylphenyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea](/img/structure/B2420331.png)

![tert-butyl N-{2-[(2-aminophenyl)formamido]ethyl}carbamate](/img/structure/B2420333.png)